molecular formula C12H20Cl2N2O2 B8219895 2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No.: B8219895
M. Wt: 295.20 g/mol
InChI Key: YYYNBNFPWIHEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2O2HCl It is commonly used in various scientific research applications due to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and piperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

    Formation of Intermediate: The intermediate compound is formed through a series of chemical reactions, including nucleophilic substitution and condensation reactions.

    Final Product: The final product, this compound, is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy or piperidinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers use it to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and influencing various cellular pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
  • 4-Methoxypyridine
  • 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles

Comparison

Compared to similar compounds, 2-Methoxy-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.

Properties

IUPAC Name

2-methoxy-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.2ClH/c1-15-12-8-11(4-7-14-12)16-9-10-2-5-13-6-3-10;;/h4,7-8,10,13H,2-3,5-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYNBNFPWIHEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.